Itaconic anhydride

Catalog No.
S703809
CAS No.
2170-03-8
M.F
C5H4O3
M. Wt
112.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Itaconic anhydride

CAS Number

2170-03-8

Product Name

Itaconic anhydride

IUPAC Name

3-methylideneoxolane-2,5-dione

Molecular Formula

C5H4O3

Molecular Weight

112.08 g/mol

InChI

InChI=1S/C5H4O3/c1-3-2-4(6)8-5(3)7/h1-2H2

InChI Key

OFNISBHGPNMTMS-UHFFFAOYSA-N

SMILES

C=C1CC(=O)OC1=O

Canonical SMILES

C=C1CC(=O)OC1=O

Production of Bio-based Materials

  • Composites: IA shows promise as a green compatibilizer in composites. Research suggests that adding IA to bio-based resins can improve their interaction with natural fillers like wood or algae biomass []. This leads to enhanced thermo-mechanical properties of the final composite material [].

Applications in Polymers

The unique chemical structure of IA makes it valuable for polymer synthesis:

  • Poly(glycerol itaconate) (PGItc): Reacting IA with glycerol can produce PGItc, a bio-based polymer with potential applications in biomedicine. Studies suggest PGItc can be used for cellular scaffolds [].

Future Directions

Research on IA is ongoing, with scientists exploring its potential in various fields:

  • Drug development: Itaconic acid, derived from IA, possesses anti-inflammatory and antimicrobial properties. This has led researchers to believe it could be used to develop new drugs [].

Itaconic anhydride is a cyclic anhydride derived from itaconic acid, characterized by its unsaturated structure. It has the molecular formula C₅H₄O₃ and a molar mass of approximately 116.08 g/mol. The compound appears as a colorless to light yellow liquid with a pungent odor and is soluble in organic solvents such as acetone and ether, but poorly soluble in water. Itaconic anhydride is notable for its reactivity, particularly in polymerization and various chemical transformations, making it a valuable intermediate in organic synthesis and materials science .

  • Diels-Alder Reaction: It can act as a dienophile in Diels-Alder reactions with various dienes, including cyclopentadiene and furfuryl alcohol, leading to the formation of adducts such as lactones .
  • Radical Polymerization: It undergoes radical polymerization to form poly(itaconic anhydride), which can be further processed into poly(itaconic acid) upon hydrolysis .
  • Nucleophilic Addition: The compound reacts with nucleophiles like alcohols and amines at the methylene group, yielding esters and amides .
  • Isomerization: At elevated temperatures, itaconic anhydride can isomerize to citraconic anhydride, especially under acidic conditions .

Research indicates that itaconic anhydride exhibits biological activity that may be beneficial for therapeutic applications. Its derivatives have shown potential in biocompatibility studies, suggesting that polymers derived from itaconic anhydride could be utilized in drug delivery systems and tissue engineering due to their favorable interactions with biological tissues . Additionally, itaconic acid itself has been studied for its role as a metabolic intermediate in certain microorganisms, which may imply potential applications in biotechnology .

The synthesis of itaconic anhydride typically involves the dehydration of itaconic acid. Key methods include:

  • Thermal Dehydration: Heating itaconic acid at temperatures between 165-180 °C under reduced pressure (10-30 mmHg) in the presence of strong acids like sulfuric acid yields high purity itaconic anhydride (up to 98% yield) .
  • Solvent-Assisted Methods: Using higher boiling solvents such as toluene or cumene can help control the reaction conditions and minimize by-products like citraconic anhydride .
  • Biotechnological Routes: Recent studies have explored biotechnological methods for producing itaconic acid from renewable resources, which can subsequently be converted to its anhydride form .

Itaconic anhydride has diverse applications across various fields:

  • Polymer Production: It serves as a monomer for synthesizing polymers used in coatings, adhesives, and sealants due to its reactivity and ability to form cross-linked structures.
  • Biomaterials: The polymers derived from itaconic anhydride are being investigated for use in biomedical applications such as drug delivery systems and scaffolds for tissue engineering .
  • Chemical Intermediates: It is utilized as a building block for synthesizing other chemical compounds, including agrochemicals and pharmaceuticals .

Studies on the interactions of itaconic anhydride with various nucleophiles have revealed insights into its reactivity patterns. For instance:

  • Nucleophilic Additions: The regioselective addition of thiols and amines leads to specific products that are valuable in organic synthesis .
  • Diels-Alder Reactions: The efficiency of Diels-Alder reactions with furfuryl alcohol highlights its potential for forming complex cyclic structures that may have unique properties .

Itaconic anhydride shares structural similarities with other cyclic anhydrides but possesses distinct characteristics that set it apart. Here are some comparable compounds:

CompoundStructure TypeUnique Features
Maleic AnhydrideUnsaturated cyclicMore reactive towards nucleophiles; does not homopolymerize easily under heating .
Citraconic AnhydrideUnsaturated cyclicIsomer of itaconic anhydride; more stable under certain conditions .
Succinic AnhydrideSaturated cyclicLess reactive than itaconic anhydride; used mainly in polymer chemistry .
Phthalic AnhydrideAromatic cyclicPrimarily used in plasticizers; different reactivity profile compared to itaconic derivatives .

Itaconic anhydride's unique combination of reactivity, biocompatibility, and versatility makes it a valuable compound in both synthetic chemistry and material science. Its ability to participate in multiple types of reactions while maintaining stability under various conditions sets it apart from similar compounds.

XLogP3

0.2

Melting Point

69.0 °C

UNII

Y455KS1U7Q

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2170-03-8
25300-97-4

Wikipedia

Itaconic anhydride

General Manufacturing Information

2,5-Furandione, dihydro-3-methylene-: ACTIVE

Dates

Modify: 2023-08-15

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